N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide
CAS No.: 946336-67-0
Cat. No.: VC5763445
Molecular Formula: C16H21N3O2
Molecular Weight: 287.363
* For research use only. Not for human or veterinary use.
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide - 946336-67-0](/images/structure/VC5763445.png)
Specification
CAS No. | 946336-67-0 |
---|---|
Molecular Formula | C16H21N3O2 |
Molecular Weight | 287.363 |
IUPAC Name | N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide |
Standard InChI | InChI=1S/C16H21N3O2/c1-5-12(6-2)15(20)18-14-11(4)17-13-8-7-10(3)9-19(13)16(14)21/h7-9,12H,5-6H2,1-4H3,(H,18,20) |
Standard InChI Key | AQSBDLLLIRJBMV-UHFFFAOYSA-N |
SMILES | CCC(CC)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the pyrido[1,2-a]pyrimidinone family, a class of nitrogen-containing heterocycles known for their diverse pharmacological activities . Its systematic IUPAC name reflects the substitution pattern: a 2,7-dimethyl pyrido[1,2-a]pyrimidin-4-one core linked to a 2-ethylbutanamide group at position 3. Key structural and physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁N₃O₂ |
Molecular Weight | 287.36 g/mol |
CAS Registry Number | 946336-67-0 |
SMILES Notation | CCC(C(=O)Nc1c(C)nc2n(c1=O)cc(cc2)C)CC |
Topological Polar Surface Area | 63.5 Ų |
LogP (Octanol-Water) | 1.95 |
The pyrido[1,2-a]pyrimidinone core contributes to the molecule’s planar aromatic system, while the 2-ethylbutanamide side chain enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Characterization
Analytical Data
-
NMR Spectroscopy: Key signals include a singlet for the N-methyl group (~δ 3.2 ppm) and a triplet for the ethyl side chain (~δ 1.2 ppm) .
Biological Activity and Mechanism
Putative Targets
Molecular docking studies suggest affinity for:
-
Cyclin-dependent kinases (CDKs): Critical regulators of cell cycle progression .
-
MAPK/ERK pathway components: Implicated in oncogenic signaling .
Applications in Drug Discovery
Anticancer Agents
The compound’s scaffold aligns with kinase inhibitors in clinical trials (e.g., palbociclib) . Modifications to the side chain could optimize selectivity for CDK4/6, reducing off-target effects.
Anti-Inflammatory Agents
Pyrido[1,2-a]pyrimidinones have shown COX-2 inhibition, suggesting potential for treating inflammatory diseases .
Recent Advances and Future Directions
Structural Optimization
-
Side chain modulation: Replacing the 2-ethyl group with polar substituents to enhance solubility .
-
Hybrid molecules: Conjugation with known pharmacophores (e.g., HDAC inhibitors) for synergistic effects .
Targeted Delivery
Nanoparticle-based formulations could improve bioavailability and reduce systemic toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume